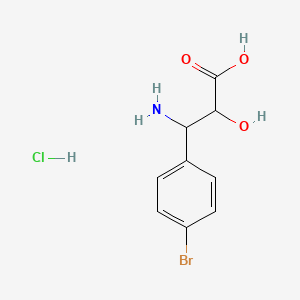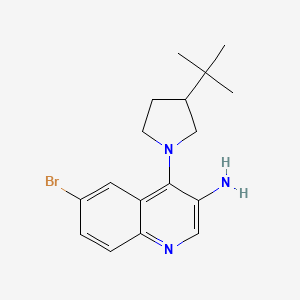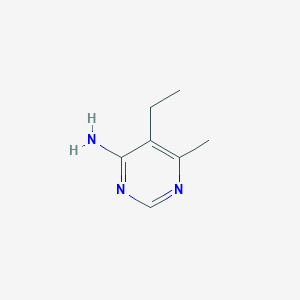
3-Amino-3-(4-bromophenyl)-2-hydroxypropanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is a chemical compound with the molecular formula C9H11BrClNO2. It is a derivative of propanoic acid and contains an amino group, a bromophenyl group, and a hydroxy group. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and glycine.
Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with glycine in the presence of a base, such as sodium hydroxide, to form 3-(4-bromophenyl)-2-hydroxypropanoic acid.
Amination: The resulting product is then subjected to amination using ammonia or an amine source to introduce the amino group, forming 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(4-bromophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-amino-3-phenyl-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. The bromophenyl group can enhance its binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-3-(4-chlorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-fluorophenyl)-2-hydroxypropanoic acid hydrochloride
- 3-amino-3-(4-methylphenyl)-2-hydroxypropanoic acid hydrochloride
Uniqueness
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid hydrochloride is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C9H11BrClNO3 |
|---|---|
Peso molecular |
296.54 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromophenyl)-2-hydroxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO3.ClH/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14;/h1-4,7-8,12H,11H2,(H,13,14);1H |
Clave InChI |
GRLWMOGUUCOUFB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(C(=O)O)O)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Dimethyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13457168.png)


![tert-butyl N-{[3-(hydroxymethyl)-4-nitrophenyl]methyl}carbamate](/img/structure/B13457188.png)
![3-(Benzylamino)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13457195.png)
![3-Tricyclo[5.2.1.02,6]dec-4-enyl acetate](/img/structure/B13457196.png)


![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.1.1]hexane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13457206.png)

![2-Amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]acetamide monohydrochloride](/img/structure/B13457224.png)
![1-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13457233.png)


